![molecular formula C12H10O4 B11949120 4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione CAS No. 55054-47-2](/img/structure/B11949120.png)
4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxatetracyclo[54202,608,11]tridec-12-ene-3,5,9-trione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The polymerization process is catalyzed by Grubbs catalysts (first- and third-generation), and the reaction proceeds in a living fashion . The resulting polymers are amorphous and soluble in polar organic solvents .
Chemical Reactions Analysis
4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione has several scientific research applications:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in understanding molecular interactions.
Mechanism of Action
The mechanism of action of 4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione involves its interaction with various molecular targets. The compound’s effects are mediated through pathways that involve retro-Diels–Alder reactions, which play a crucial role in its pyrolysis mechanism . These reactions lead to the formation of smaller, more reactive intermediates that can further interact with other molecules.
Comparison with Similar Compounds
4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione can be compared with other similar compounds such as:
Tricyclo[4.2.2.02,5]deca-3,9-diene: This compound shares a similar tricyclic structure but lacks the additional oxygen atom and tetracyclic configuration.
Norbornene derivatives: These compounds have comparable polymerization rates and are used in similar applications.
The uniqueness of this compound lies in its tetracyclic structure, which imparts distinct thermal and mechanical properties to the resulting polymers .
Properties
CAS No. |
55054-47-2 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione |
InChI |
InChI=1S/C12H10O4/c13-7-3-6-4-1-2-5(8(6)7)10-9(4)11(14)16-12(10)15/h1-2,4-6,8-10H,3H2 |
InChI Key |
MHUKENDPGXRGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C=CC(C2C1=O)C4C3C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


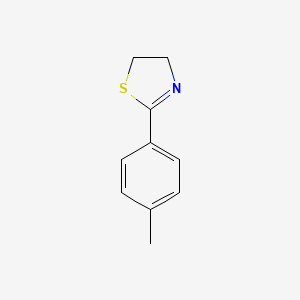
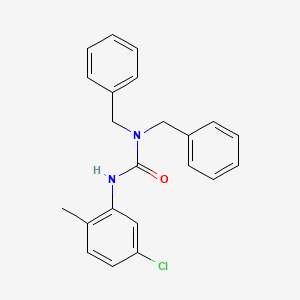
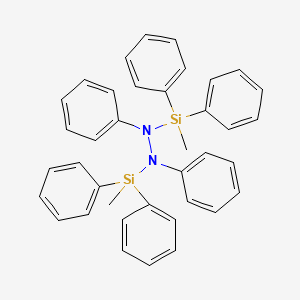

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)

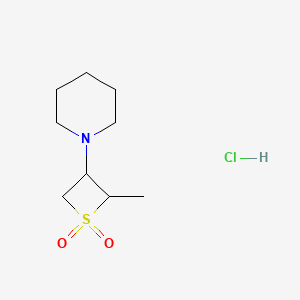

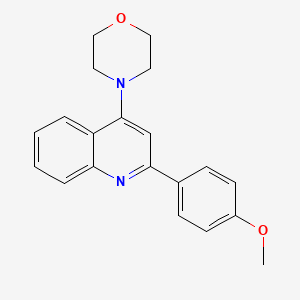

![N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11949090.png)
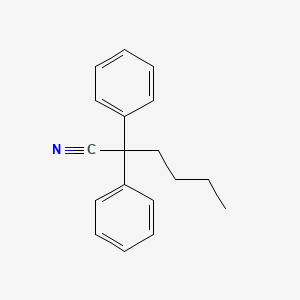

![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
